![molecular formula C16H23N3O2 B2910463 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 902349-50-2](/img/structure/B2910463.png)
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as DMCP, is a chemical compound used in scientific research. It is a piperidine derivative that has been studied for its potential as a therapeutic agent for various conditions.
Mecanismo De Acción
The exact mechanism of action of 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood. This compound may enhance GABAergic neurotransmission by binding to GABA receptors or modulating GABA release.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It may also have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. This compound may also have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a long half-life, which allows for extended experiments. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its neuroprotective effects, and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with the GABAergic system in the brain.
Métodos De Síntesis
The synthesis of 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves multiple steps. First, 2,4-dimethylphenyl isocyanate is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then treated with formaldehyde and hydrogen gas in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various conditions, including addiction, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for drug addiction. This compound has also been studied for its potential as a neuroprotective agent, and may have applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-3-4-14(12(2)9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJZQWEESEBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)
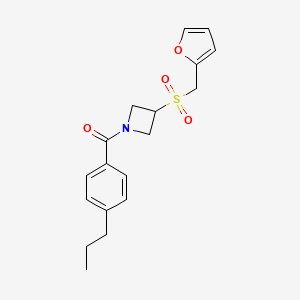
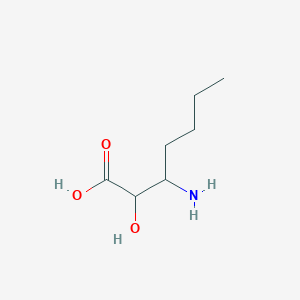
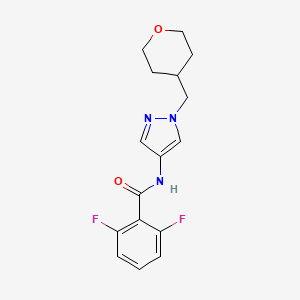
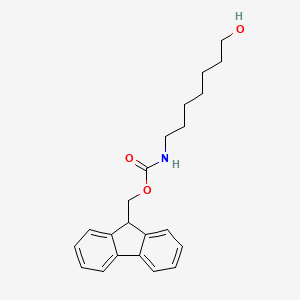
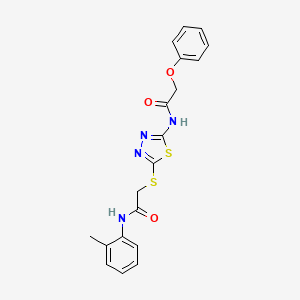
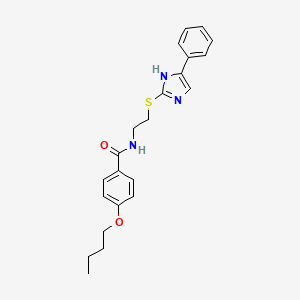
![2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2910392.png)
![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)

![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)